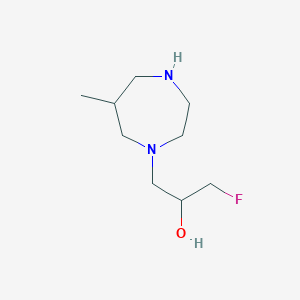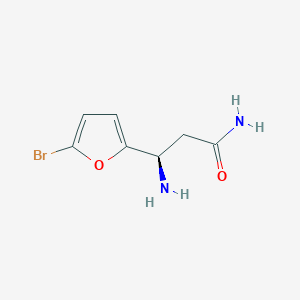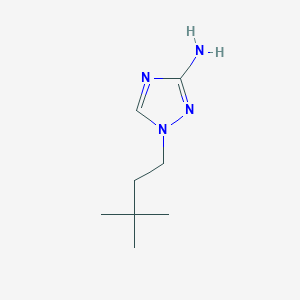![molecular formula C17H22N2OS B13318891 3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)
3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide is a compound with a complex structure that includes an amino group, a thiophene ring, and a phenylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide typically involves multiple steps. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine is introduced to the molecule under specific conditions.
Formation of the phenylpropanamide moiety: This can be done through amidation reactions, where an amide bond is formed between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways . The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An analogue of methamphetamine with a thiophene ring.
Thiopropamine: A stimulant with similar effects to amphetamine.
Uniqueness
Unlike methiopropamine and thiopropamine, which are primarily known for their stimulant effects, this compound has broader applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H22N2OS |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-amino-N-(2-methyl-1-thiophen-2-ylpropyl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H22N2OS/c1-12(2)17(15-9-6-10-21-15)19-16(20)11-14(18)13-7-4-3-5-8-13/h3-10,12,14,17H,11,18H2,1-2H3,(H,19,20) |
InChI Key |
FHQXRTLBKQJZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B13318814.png)



![2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)


![3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13318862.png)


![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B13318879.png)


